N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Description
N-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine-pyrrimidine core and a phenylmethanesulfonamide group. Its structure combines a 4,6-dimethylpyrimidin-2-yl moiety linked to a pyrrolidin-3-yl ring, with an N-methyl substitution and a phenylmethanesulfonamide side chain. Structural elucidation of such compounds often relies on crystallographic tools like SHELX , ORTEP , and WinGX , which enable precise determination of molecular geometry and stereochemistry.
Properties
IUPAC Name |
N-[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-14-11-15(2)20-18(19-14)22-10-9-17(12-22)21(3)25(23,24)13-16-7-5-4-6-8-16/h4-8,11,17H,9-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMIFVBXXIGOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Heterocyclic Core : The compound’s pyrimidine-pyrrolidine scaffold distinguishes it from analogs with fused or alternative ring systems. For instance, Example 56 () contains a pyrazolo[3,4-d]pyrimidine fused-ring system, which enhances planarity and may influence binding affinity to flat enzymatic pockets .
Sulfonamide Group : The phenylmethanesulfonamide moiety is a common pharmacophore in protease inhibitors and antibacterial agents. Comparatively, N-isopropylbenzenesulfonamide (Example 56, ) replaces the phenylmethane group with an isopropyl-substituted benzene, altering hydrophobicity and steric bulk .
Substituent Effects : The 4,6-dimethylpyrimidine substituents enhance electron-donating properties, contrasting with fluorinated analogs (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl in ), which introduce electronegative groups that may improve metabolic stability .
Stereochemical Considerations
The Pharmacopeial Forum compounds () highlight the importance of stereochemistry in biological activity. For example, compounds m, n, and o differ in stereochemical configuration at the 2, 4, and 5 positions, which could dramatically affect their binding to chiral targets .
Data Tables
Table 1: Structural and Physical Comparison
*Molecular formulas estimated based on structural analysis.
Discussion of Research Findings
Crystallographic Insights
The structural determination of sulfonamide derivatives often employs SHELX for refinement and WinGX/ORTEP for visualization . For example, the high-resolution crystal structure of Example 56 () likely utilized these tools to confirm the pyrazolo-pyrimidine system’s planarity and sulfonamide geometry, critical for understanding its bioactivity .
Thermal and Electronic Properties
- Melting Points : The higher melting point of Example 56 (252–255°C) compared to typical sulfonamides suggests strong intermolecular forces (e.g., π-π stacking from fused rings) .
- Electron Effects : Fluorine substituents in Example 56 enhance metabolic stability but reduce solubility, whereas methyl groups in the target compound may improve membrane permeability .
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